3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

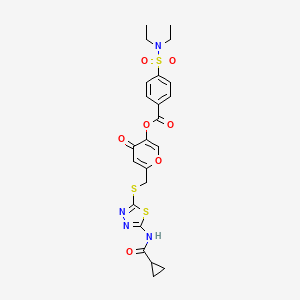

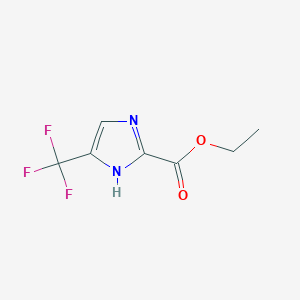

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is also known as 3-Pyrrol-1-yl-benzoic acid .

Molecular Structure Analysis

The molecular structure of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid consists of a pyrrole ring attached to a benzoic acid group . The InChI key for this compound is PODFNQCZFHLJPH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid is 187.19 g/mol . It has a topological polar surface area of 42.2 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research has identified a series of compounds derived from 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid, specifically hydrazides, which have demonstrated significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Костенко et al., 2015).

Organic Synthesis and Functionalization

The compound has also found use in the realm of organic synthesis, particularly in the ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids. This process, which includes thiophene-2-carboxylic acids and similar structures, efficiently proceeds through directed C-H bond cleavage, leading to regioselective vinylation. This methodology opens pathways for the synthesis of vinylated organic compounds, which are valuable in various chemical manufacturing processes (Ueyama et al., 2011).

Chemoselective Synthesis

Another application is found in chemoselective synthesis, where derivatives of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid, like the 3-methyl variant, are produced using specific reducing agents. Such chemoselective methods are crucial for creating compounds with precise structural features for pharmaceuticals, materials science, and further research (Jayaraman et al., 2010).

Hybrid Material Development

In the development of hybrid organic-inorganic materials, derivatives of pyrrole carboxylic acid, including 4-(1H-pyrrol-1-yl)benzoate, have been intercalated into layered double hydroxides (LDHs). These materials exhibit unique structural and functional properties, suggesting applications in catalysis, drug delivery systems, and advanced composite materials (Tronto et al., 2008).

Crystal Structure Analysis

The crystal structure analysis of benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, highlights their potential in pharmacological applications. The detailed structural information aids in understanding the molecular basis of their activity and in designing new compounds with improved therapeutic efficacy (Dugarte-Dugarte et al., 2021).

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-pyrrol-1-yl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOABMASIVCDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2588923.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)

![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)

![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)

![2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2588931.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2588933.png)